3-Methylcytosine

DNA repair AlkB dioxygenase enzyme kinetics

3-Methylcytosine (3mC, m3C) is a methylated nucleobase derived from cytosine by alkylation at the N3 endocyclic nitrogen position, generating a DNA lesion that blocks Watson-Crick base pairing and impairs replication and transcription fidelity. Unlike the well-characterized epigenetic mark 5-methylcytosine (5mC), which is enzymatically installed by DNA methyltransferases and does not alter base pairing, 3mC arises primarily from exposure to exogenous and endogenous alkylating agents such as methyl methanesulfonate (MMS) and is classified as a form of DNA damage.

Molecular Formula C5H7N3O
Molecular Weight 125.13 g/mol
CAS No. 19380-02-0
Cat. No. B7777592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylcytosine
CAS19380-02-0
Molecular FormulaC5H7N3O
Molecular Weight125.13 g/mol
Structural Identifiers
SMILESCN1C(=CC=NC1=O)N
InChIInChI=1S/C5H7N3O/c1-8-4(6)2-3-7-5(8)9/h2-3H,6H2,1H3
InChIKeyKOLPWZCZXAMXKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methylcytosine (CAS 19380-02-0) for DNA Damage & Epigenetic Research: Procurement-Focused Compound Profile


3-Methylcytosine (3mC, m3C) is a methylated nucleobase derived from cytosine by alkylation at the N3 endocyclic nitrogen position, generating a DNA lesion that blocks Watson-Crick base pairing and impairs replication and transcription fidelity [1]. Unlike the well-characterized epigenetic mark 5-methylcytosine (5mC), which is enzymatically installed by DNA methyltransferases and does not alter base pairing, 3mC arises primarily from exposure to exogenous and endogenous alkylating agents such as methyl methanesulfonate (MMS) and is classified as a form of DNA damage [2]. Its repair is mediated exclusively by the AlkB family of Fe(II)/2-oxoglutarate-dependent dioxygenases (ALKBH2 and ALKBH3 in humans, AlkB in E. coli) through oxidative demethylation, a direct damage reversal mechanism that regenerates unmodified cytosine [3]. This compound is therefore a critical tool for studying DNA alkylation damage responses, repair enzyme kinetics, polymerase bypass fidelity, and the development of cancer-relevant ALKBH3 inhibitors.

Why 3-Methylcytosine Cannot Be Substituted by 5-Methylcytosine or Other Methylated Cytosine Analogs in Research and Assay Development


Although 3-methylcytosine, 5-methylcytosine (5mC), and N4-methylcytosine (m4C) share the same molecular formula (C5H7N3O) and differ only in the position of a single methyl group, their biological identities are fundamentally distinct and non-interchangeable. 5mC is an enzymatically installed epigenetic mark that preserves normal base pairing with guanine and is a substrate for TET-family dioxygenases, whereas 3mC is a replication-blocking DNA lesion recognized and removed exclusively by AlkB-family dioxygenases [1]. Critically, 5-methylcytosine is refractory to AlkB-mediated repair, while 3-methylcytosine is completely transformed [2]. In in vivo replication bypass assays, 3mC exhibits only ~15% bypass efficiency in AlkB-deficient E. coli compared to near-100% bypass for 5mC, confirming that these isomers produce diametrically opposed biological outcomes [3]. Substituting one analog for another in DNA repair assays, polymerase fidelity studies, or inhibitor screening campaigns will produce invalid or misleading results because the enzymatic machinery and cellular pathways that process each lesion are non-overlapping. The quantitative evidence presented below substantiates this functional divergence.

Quantitative Differentiation Evidence: 3-Methylcytosine vs. Closest Analogs and In-Class Comparators


AlkB Enzyme Kinetics: 3-Methylcytosine Exhibits ~7.8-Fold Higher kcat and ~17-Fold Higher Km Compared to 1-Methyladenine

In vitro Michaelis-Menten analysis of E. coli AlkB revealed that 3-methylcytosine (m3C, assayed as the trinucleotide substrate TmCT) displays a substantially higher turnover number (kcat) and Michaelis constant (Km) compared to the co-substrate 1-methyladenine (m1A, assayed as TmAT). Specifically, AlkB processes m3C with kcat = 21 ± 4 min⁻¹ and Km = 24 ± 5 μM, versus kcat = 2.7 ± 0.8 min⁻¹ and Km = 1.4 ± 0.9 μM for m1A [1]. Despite these large individual parameter differences, the catalytic efficiency (kcat/Km) is similar for both substrates (0.9 vs. 1.9 min⁻¹μM⁻¹), a phenomenon termed 'kcat/Km compensation' that mechanistically distinguishes AlkB's promiscuous substrate recognition from alternative repair enzymes [1]. This kinetic signature is unique to 3-methylcytosine among AlkB substrates and does not apply to 5-methylcytosine, which is completely refractory to AlkB [2].

DNA repair AlkB dioxygenase enzyme kinetics substrate promiscuity Michaelis-Menten

In Vivo Replication Bypass: 3-Methylcytosine Is a Potent Replication Block (15% Bypass) Whereas 5-Methylcytosine Is Fully Permissive (~100% Bypass)

A site-specific in vivo replication bypass assay using M13 phage genomes in E. coli demonstrated that 3-methylcytosine (m3C) is a strong block to DNA replication in AlkB-deficient cells, with only ~15% bypass efficiency relative to an unmodified cytosine control [1]. In stark contrast, 5-methylcytosine (m5C) exhibited bypass efficiency indistinguishable from unmodified cytosine (~100%) across all tested E. coli strains [1]. In wild-type AlkB-proficient cells, m3C bypass was fully restored to ~100%, confirming that the AlkB repair pathway is both necessary and sufficient for processing this lesion [1]. This 5- to 6-fold difference in replication bypass efficiency between m3C and m5C in the absence of repair establishes m3C as a bona fide cytotoxic replication-blocking lesion, functionally distinct from the inert epigenetic mark 5mC.

DNA replication lesion bypass mutagenesis AlkB repair in vivo genotoxicity

Deoxyribozyme-Based Isomer Discrimination: 10- to 30-Fold Selective RNA Cleavage Activation by 3-Methylcytidine over N4-Methylcytidine and 5-Methylcytidine

In vitro selection yielded RNA-cleaving deoxyribozymes (DNA catalysts) that are selectively activated by only one of three natural methylated cytidine isomers: 3-methylcytidine (m³C), N⁴-methylcytidine (m⁴C), or 5-methylcytidine (m⁵C) [1]. Each deoxyribozyme displays 10- to 30-fold accelerated cleavage of RNA containing its cognate methylated cytidine compared to RNA containing the non-cognate isomers [1]. Additionally, a control deoxyribozyme was identified that is strongly inhibited by any methylcytidine but efficiently cleaves unmodified RNA [1]. This level of discrimination among positional isomers that differ only by the location of a single methyl group on the cytosine ring is remarkable and has been validated on natural human mitochondrial tRNAs containing known m³C and m⁵C sites [1].

deoxyribozyme epitranscriptomics RNA modification methylcytidine isomers site-specific cleavage

Oligonucleotide Synthesis Quality Control: 3-Methylcytosine Generates a 3-Methyluracil Deamination Byproduct Requiring Multi-Method Characterization

Automated solid-phase synthesis of oligonucleotides containing 3-methylcytosine (m3C) generates a deamination byproduct, 3-methyluracil (3mU), which differs by only +1 Da (~4900 Da oligonucleotide context), making it extremely challenging to detect by standard HPLC, MS, or gel electrophoresis alone [1]. In contrast, synthesis of oligonucleotides containing 1-methyladenine (m1A) generates a regioisomeric byproduct (6-methyladenine) with an identical molecular weight [1]. Both findings necessitate the use of a rigorous multi-step quality control procedure for m3C-containing oligonucleotides: orthogonal HPLC purification, high-resolution MS for exact mass determination, MS/MS or exonuclease digestion for modification site mapping, and enzymatic assay validation [1]. Without this procedure, the 3-methyluracil impurity—estimated at a detectable but variable level—can confound downstream biological assays, particularly those measuring AlkB/ALKBH repair activity.

oligonucleotide synthesis byproduct characterization mass spectrometry deamination quality control

DNA Polymerase Family-Specific Bypass: 3-Methylcytosine Impairs B-Family, Blocks X-Family, but Is Tolerated by Y-Family Polymerases

A comparative analysis of six human DNA polymerases (Pol δ from B-family; Pols β and λ from X-family; Pols κ, ι, and η from Y-family) revealed that 3-methylcytosine (3meC) exerts differential effects on polymerase activity that are family-specific [1]. Under replicative conditions, 3meC impairs B-family Pol δ, blocks X-family Pols β and λ (no detectable synthesis opposite the lesion), but is efficiently bypassed by Y-family Pols η and ι [1]. Among the Y-family polymerases, Pol ι preferentially misincorporates dTTP opposite 3meC, while Pol η preferentially inserts dATP, with Pols κ and η being the most efficient extenders from 3meC base-paired primers [1]. Using xeroderma pigmentosum variant (XP-V) patient cell extracts deficient in Pol η, the authors demonstrated that functional Pol η is mandatory for efficient 3meC bypass in a cellular context [1]. This polymerase-family specificity profile is unique to N3-alkylated lesions and differs fundamentally from the bypass behavior of 5-methylcytosine, which does not impede any polymerase family.

DNA polymerase translesion synthesis lesion bypass polymerase fidelity mutagenesis

Procurement-Relevant Application Scenarios for 3-Methylcytosine Based on Quantitative Differentiation Evidence


ALKBH3 Inhibitor Screening and Cancer Drug Discovery

3-Methylcytosine-containing oligonucleotide substrates are essential for developing ALKBH3 demethylase inhibitors as molecular-targeted cancer therapeutics. ALKBH3 is overexpressed in prostate, pancreatic, and non-small cell lung cancers, and its demethylase activity on 3meC represents a validated drug target [1]. The quantitative real-time PCR-based ALKBH3 activity assay using 3meC substrates enables high-throughput inhibitor screening [1]. The evidence from Section 3 confirms that 3meC's unique kinetic signature (Km ~24 μM for AlkB) and its complete distinction from 5mC (which is refractory to AlkB/ALKBH repair) mean that only 3-methylcytosine-containing substrates—not 5-methylcytosine or unmodified oligonucleotides—produce valid inhibitor screening results. Importantly, procurement must include rigorous QC validation to exclude 3-methyluracil contamination (see Evidence Item 4), which could produce false-negative inhibitor hits. The CD73 inhibitor program using N4-substituted 3-methylcytidine-5'-α,β-methylenediphosphates (Ki values 0.436–0.673 nM) further demonstrates the scaffold's medicinal chemistry value [2].

DNA Repair Enzyme Kinetic Studies and Substrate Specificity Profiling

For enzymologists characterizing AlkB/ALKBH family dioxygenases, 3-methylcytosine is an irreplaceable substrate because it exhibits 'kcat/Km compensation'—a kinetic phenomenon where substantially higher kcat and Km values (~7.8-fold and ~17-fold relative to 1-methyladenine, respectively) converge to produce catalytic efficiency similar to the co-substrate [1]. This kinetic behavior is mechanistically informative for understanding promiscuous substrate recognition and cannot be replicated using 5-methylcytosine (AlkB-refractory) or 1-methyladenine alone [1][2]. Researchers designing comparative kinetic studies must acquire both m3C- and m1A-containing substrates with documented purity to ensure that differences in observed rates reflect genuine enzyme properties rather than substrate impurities. The AlkB Km for ssDNA-3mC of 3.4 μM (Brenda data ) provides a practical benchmark for experimental concentration ranges.

Epitranscriptomic RNA Modification Detection and Deoxyribozyme Tool Development

3-Methylcytidine is a naturally occurring RNA modification in human mitochondrial tRNAs, and its detection requires tools that can distinguish it from the more abundant 5-methylcytidine. The 10- to 30-fold isomer-selective deoxyribozymes reported in Section 3 (Evidence Item 3) represent the current state-of-the-art for m3C-specific RNA cleavage [1]. Researchers developing modification-specific endonucleases, biosensors, or sequencing-based epitranscriptomic mapping methods must use validated 3-methylcytidine-containing RNA oligonucleotides as positive controls and for deoxyribozyme selection/characterization. 5-Methylcytidine cannot substitute in these applications because the deoxyribozymes are designed to discriminate between isomers, and cross-reactivity would invalidate sensor specificity [1].

Translesion Synthesis and DNA Damage Tolerance Mechanistic Studies

3-Methylcytosine serves as a definitive substrate for dissecting translesion synthesis (TLS) polymerase specificity because its differential effects on B-, X-, and Y-family polymerases (impairment, block, and bypass, respectively) provide a clear functional fingerprint [1]. The finding that Pol η is mandatory for 3meC bypass in human cells, demonstrated using XP-V patient extracts, positions 3meC as the lesion of choice for studying Pol η-dependent damage tolerance mechanisms relevant to cancer chemotherapy (where alkylating agents generate 3meC lesions) [1]. Researchers procuring 3-methylcytosine phosphoramidites for site-specific incorporation into DNA templates for polymerase studies must verify that QC documentation addresses the 3-methyluracil deamination artifact; otherwise, apparent polymerase bypass activity may reflect bypass of the deaminated product rather than the intended 3meC lesion [2].

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